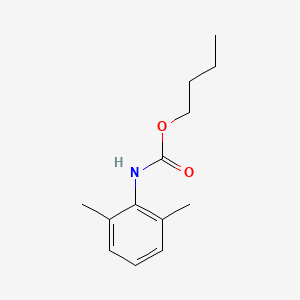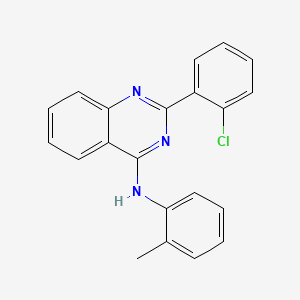
butyl 2,6-dimethylphenylcarbamate
Overview
Description
Butyl 2,6-dimethylphenylcarbamate is a chemical compound with the molecular formula C13H19NO2. It is a type of carbamate, which is a class of compounds that are widely used in various industrial and pharmaceutical applications. This compound is known for its stability and unique chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2,6-dimethylphenylcarbamate typically involves the reaction of 2,6-dimethylphenyl isocyanate with butanol. This reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be catalyzed by various agents, including cesium carbonate and tetrabutylammonium iodide (TBAI), which facilitate the coupling of amines, carbon dioxide, and halides .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow systems. These systems allow for the efficient and safe synthesis of carbamates by avoiding the use of hazardous reagents like phosgene. Instead, alternative reagents such as dimethyl carbonate can be used to react with amines, producing carbamates under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Butyl 2,6-dimethylphenylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, which can lead to the formation of oxidized derivatives.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various substituted carbamates.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substituting agents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized carbamates, while reduction reactions may yield reduced carbamates. Substitution reactions can result in a variety of substituted carbamate derivatives .
Scientific Research Applications
Butyl 2,6-dimethylphenylcarbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other carbamate compounds.
Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential therapeutic properties, including its use as a drug precursor or active pharmaceutical ingredient.
Mechanism of Action
The mechanism of action of butyl 2,6-dimethylphenylcarbamate involves its interaction with specific molecular targets and pathways. As a carbamate, it can inhibit the activity of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to butyl 2,6-dimethylphenylcarbamate include:
- tert-Butyl 2,6-dimethylphenylcarbamate
- tert-Butyl 4-iodo-2,6-dimethylphenylcarbamate
- tert-Butyl 4-hydroxy-2,6-dimethylphenylcarbamate
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties such as stability and reactivity. Compared to its similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
butyl N-(2,6-dimethylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-5-9-16-13(15)14-12-10(2)7-6-8-11(12)3/h6-8H,4-5,9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTJYAMBEKGPSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=C(C=CC=C1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


carboxamide](/img/structure/B3752246.png)
![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B3752259.png)
![3,4-dichloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide](/img/structure/B3752261.png)
![4-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-3-nitrobenzamide](/img/structure/B3752275.png)
![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-5-nitrobenzamide](/img/structure/B3752277.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-3-methoxybenzamide](/img/structure/B3752279.png)
![(2E)-N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylprop-2-enamide](/img/structure/B3752282.png)
![3-(4-chlorophenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]acrylamide](/img/structure/B3752284.png)

![Ethyl 3-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B3752304.png)
![[(3,5-di-tert-butyl-4-hydroxybenzyl)oxy]acetic acid](/img/structure/B3752316.png)

![methyl 3-[(butoxycarbonyl)amino]benzoate](/img/structure/B3752337.png)
![ethyl 3-[(butoxycarbonyl)amino]benzoate](/img/structure/B3752345.png)
